N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-4-hydroxy-3-quinolinecarboxamide N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-4-hydroxy-3-quinolinecarboxamide
Brand Name: Vulcanchem
CAS No.: 145970-12-3
VCID: VC0115705
InChI: InChI=1S/C18H21N3O2/c1-21-12-6-7-13(21)9-11(8-12)20-18(23)15-10-19-16-5-3-2-4-14(16)17(15)22/h2-5,10-13H,6-9H2,1H3,(H,19,22)(H,20,23)
SMILES: CN1C2CCC1CC(C2)NC(=O)C3=CNC4=CC=CC=C4C3=O
Molecular Formula: C18H21N3O2
Molecular Weight: 311.4 g/mol

N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-4-hydroxy-3-quinolinecarboxamide

CAS No.: 145970-12-3

Main Products

VCID: VC0115705

Molecular Formula: C18H21N3O2

Molecular Weight: 311.4 g/mol

N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-4-hydroxy-3-quinolinecarboxamide - 145970-12-3

CAS No. 145970-12-3
Product Name N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-4-hydroxy-3-quinolinecarboxamide
Molecular Formula C18H21N3O2
Molecular Weight 311.4 g/mol
IUPAC Name N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-4-oxo-1H-quinoline-3-carboxamide
Standard InChI InChI=1S/C18H21N3O2/c1-21-12-6-7-13(21)9-11(8-12)20-18(23)15-10-19-16-5-3-2-4-14(16)17(15)22/h2-5,10-13H,6-9H2,1H3,(H,19,22)(H,20,23)
Standard InChIKey ZPEDRMCLQWINAG-UHFFFAOYSA-N
SMILES CN1C2CCC1CC(C2)NC(=O)C3=CNC4=CC=CC=C4C3=O
Canonical SMILES CN1C2CCC1CC(C2)NC(=O)C3=CNC4=CC=CC=C4C3=O
Synonyms endo-MAOHQC
N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-4-hydroxy-3-quinolinecarboxamide
PubChem Compound 3073104
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator